molecular formula C22H12Cl2 B3054253 6,13-Dichloropentacene CAS No. 59156-92-2

6,13-Dichloropentacene

Cat. No.: B3054253
CAS No.: 59156-92-2
M. Wt: 347.2 g/mol
InChI Key: NXOXWZMIZVDFKE-UHFFFAOYSA-N
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Description

6,13-Dichloropentacene (DCP, CAS No. 59156-92-2) is a chlorine-substituted pentacene derivative with the molecular formula C₂₂H₂Cl₂ and a molecular weight of 347.24 g/mol . It is synthesized to enhance the environmental stability and electronic performance of pentacene, a benchmark organic semiconductor. The chlorine substituents lower the highest occupied molecular orbital (HOMO) energy level, reducing oxidative degradation while maintaining high charge-carrier mobility (0.20 cm² V⁻¹ s⁻¹) in organic thin-film transistors (OTFTs) . Single-crystal X-ray diffraction reveals a slipped face-to-face molecular packing stabilized by π–π and C–H⋯Cl interactions, which facilitate efficient charge transport . DCP also exhibits excellent thermal stability, with a melting point exceeding 350°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,13-Dichloropentacene can be synthesized through a multi-step process starting from pentacene. One common method involves the chlorination of pentacene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective chlorination at the 6 and 13 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 6,13-Dichloropentacene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pentacene derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Semiconductor Applications

1.1 Crystal Structure and Electronic Properties

The crystal structure of 6,13-dichloropentacene has been extensively studied to understand its semiconductor properties. Research has shown that DCP exhibits a high degree of structural order, which is crucial for effective charge transport in organic semiconductors. The band structure calculations indicate that DCP can facilitate efficient charge carrier mobility due to its favorable intermolecular interactions and electronic coupling .

1.2 Charge Transport Mechanisms

DCP demonstrates a hopping-like charge transport mechanism with an activation energy of approximately 64 meV, which is indicative of dynamic contributions from molecular rotations . This property allows DCP to function effectively in devices requiring high charge mobility, making it suitable for applications in organic solar cells and light-emitting diodes (LEDs).

Organic Thin-Film Transistors (OTFTs)

2.1 High-Performance OTFTs

This compound has been utilized in the fabrication of high-performance organic thin-film transistors (OTFTs). Studies have reported that OTFTs based on DCP exhibit excellent electrical characteristics, including high field-effect mobility and low threshold voltage . The synthesis method developed for DCP allows for high yields and purity, which are critical for achieving optimal device performance.

2.2 Case Studies

  • Case Study 1: In a study conducted by Li et al., DCP was synthesized and characterized for its transistor properties, demonstrating a significant improvement in mobility compared to unsubstituted pentacene . The findings indicated that the introduction of chlorine atoms enhances the intermolecular interactions, leading to better charge transport.
  • Case Study 2: Another investigation focused on the polymorphic forms of DCP, revealing that different crystal arrangements can lead to variations in electronic properties and device performance. This highlights the importance of crystal engineering in optimizing the functionality of organic semiconductors .

Quantum Information Technology

3.1 Singlet Fission Dynamics

Recent theoretical studies have explored the potential of DCP in quantum information applications through singlet fission (SF) dynamics. The unique electronic properties of DCP allow for efficient SF processes, where one singlet exciton can split into two triplet excitons . This property is particularly valuable for enhancing the efficiency of solar cells and developing quantum bits for quantum computing.

3.2 Potential Applications in Quantum Computing

The ability to manipulate triplet states using advanced techniques such as electron-spin-resonance (ESR) and scanning tunneling microscopy (STM) positions DCP as a promising candidate for applications in quantum spin information technology . The development of materials that can effectively support SF could lead to breakthroughs in quantum computing and advanced sensing technologies.

Mechanism of Action

The mechanism by which 6,13-Dichloropentacene exerts its effects is primarily related to its electronic structureThis modification allows for improved performance in electronic devices by facilitating efficient charge transport and reducing susceptibility to degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares DCP with pentacene and its derivatives:

Compound Molecular Formula Substituents HOMO (eV) Hole Mobility (cm² V⁻¹ s⁻¹) Key Interactions/Packing
6,13-Dichloropentacene C₂₂H₂Cl₂ Chlorine -5.4 0.20 Slipped face-to-face, C–H⋯Cl
Pentacene C₂₂H₁₄ None -5.0 1.0–3.0 Herringbone
TIPS-Pentacene C₄₄H₃₂Si₂ Triisopropylsilyl -5.1 0.1–1.0 2D brick-wall
6,13-Dicyanoheteropentacene C₂₄H₁₀N₂ Cyano -5.8 0.05–0.15 π-stacking

Key Observations:

  • HOMO Modulation: Chlorine in DCP lowers the HOMO (-5.4 eV) compared to pentacene (-5.0 eV), enhancing oxidative stability . Cyano substituents in dicyanoheteropentacene further reduce HOMO (-5.8 eV) but lower mobility due to stronger electron-withdrawing effects .
  • Mobility vs. Stability : While pentacene exhibits higher intrinsic mobility (1.0–3.0 cm² V⁻¹ s⁻¹), its environmental instability limits practical use. DCP balances mobility (0.20 cm² V⁻¹ s⁻¹) with stability, making it suitable for OTFTs .
  • Packing Motifs : DCP’s slipped packing minimizes steric hindrance and maximizes orbital overlap, whereas TIPS-pentacene’s bulky silyl groups enforce 2D brick-wall packing, reducing crystallinity and mobility .

Charge Transport Mechanisms

Theoretical studies comparing DCP, pentacene, and pentathienoacene highlight that DCP’s charge transport is dominated by hole-polaron hopping due to moderate electronic coupling (≈50 meV) and reorganization energy (≈150 meV) . In contrast, pentacene’s herringbone packing creates anisotropic transport pathways, while thienoacene derivatives exhibit lower mobility due to sulfur’s electron-rich nature disrupting π-overlap .

Thin-Film Morphology

DCP forms highly ordered monolayers on vicinal gold surfaces, extending over hundreds of nanometers. This self-assembly is driven by molecule-step interactions and Cl–Au bonding, enabling uniform OTFT fabrication . Comparatively, TIPS-pentacene films often suffer from grain boundaries, reducing device reproducibility .

Biological Activity

6,13-Dichloropentacene (DCP) is a halogenated derivative of pentacene, a well-known organic semiconductor. The introduction of chlorine atoms at the 6 and 13 positions of the pentacene backbone modifies its electronic properties and enhances its biological activity. This article explores the biological activity of DCP, including its potential applications in biomedical research, its mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of chlorine atoms enhances the compound's electron affinity, allowing it to participate in electron transfer processes. This property is crucial for its potential use in:

  • Anticancer Activity : DCP has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways.
  • Antimicrobial Properties : Research indicates that DCP exhibits antimicrobial activity against a range of bacteria and fungi, likely due to its ability to disrupt cell membranes.
  • Enzyme Inhibition : DCP may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

  • Anticancer Research :
    A study conducted on various cancer cell lines demonstrated that DCP significantly reduced cell viability in a dose-dependent manner. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Antimicrobial Studies :
    In vitro tests revealed that DCP effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to membrane disruption and interference with bacterial metabolism .
  • Enzyme Interaction :
    A detailed enzymatic study highlighted DCP's role as a competitive inhibitor for certain kinases involved in signal transduction pathways. This inhibition was quantified using kinetic assays, revealing a significant reduction in enzyme activity in the presence of DCP .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighModerateSignificant
PentaceneLowLowNone
6-BromopentaceneModerateLowModerate

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of DCP:

  • Charge Mobility : DCP exhibits high charge mobility (up to 9.0 cm²/V·s), which is beneficial for applications in organic electronics and biosensors .
  • Fluorescent Properties : The compound's fluorescence can be utilized for imaging applications in biological systems, allowing for real-time monitoring of cellular processes .
  • Toxicity Profiles : Preliminary toxicity assessments indicate that while DCP shows promising biological activity, it also requires careful evaluation regarding its safety profile in vivo .

Properties

IUPAC Name

6,13-dichloropentacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOXWZMIZVDFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505481
Record name 6,13-Dichloropentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59156-92-2
Record name 6,13-Dichloropentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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